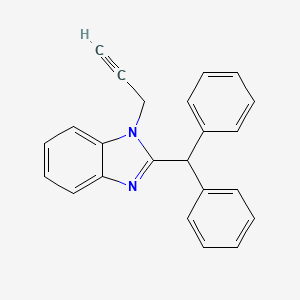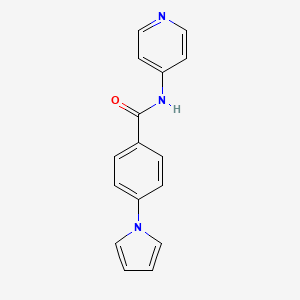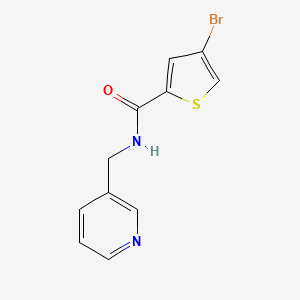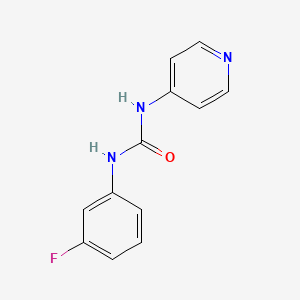
2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with diphenylmethyl halides and propargyl halides. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(diphenylmethyl)-1H-benzimidazole
- 1-(prop-2-yn-1-yl)-1H-benzimidazole
- 2-(diphenylmethyl)-1-methyl-1H-benzimidazole
Uniqueness
2-(diphenylmethyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is unique due to the presence of both the diphenylmethyl and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties
properties
Molecular Formula |
C23H18N2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-benzhydryl-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C23H18N2/c1-2-17-25-21-16-10-9-15-20(21)24-23(25)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h1,3-16,22H,17H2 |
InChI Key |
SKTBXCRJDMJNMX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B10978945.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)


![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B10978962.png)
![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)
![2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B10978971.png)